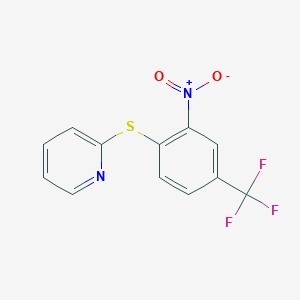

2-Nitro-1-(2-pyridylthio)-4-(trifluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-Nitro-1-(2-pyridylthio)-4-(trifluoromethyl)benzene is a multifunctional molecule that is not directly described in the provided papers. However, the papers do discuss related compounds that can provide insight into the potential properties and reactivity of the compound . For instance, the electrophilic nitration of related heterocyclic compounds has been studied, which could suggest similar reactivity for the nitration of the benzene ring in the target compound . Additionally, the presence of a pyridyl group in the molecule is common in coordination chemistry, as seen in the hexanuclear Ni(II) complex involving a pyridine derivative . The trifluoromethyl group is a common substituent known to influence the electronic properties of aromatic compounds, as seen in the crystal structure of a related nitrobenzenesulfonamide compound .

Synthesis Analysis

While the exact synthesis of 2-Nitro-1-(2-pyridylthio)-4-(trifluoromethyl)benzene is not detailed in the provided papers, the synthesis of related compounds involves electrophilic aromatic substitution reactions such as nitration . The presence of a pyridylthio group could be introduced through a nucleophilic aromatic substitution, given the right conditions and precursors. The synthesis of related compounds often requires careful control of reaction conditions to obtain the desired regioselectivity and to protect sensitive functional groups .

Molecular Structure Analysis

The molecular structure of related compounds shows that the orientation of substituents on the aromatic ring can significantly affect the overall geometry of the molecule. For example, the dihedral angle between the planes of the outer rings in a trinitro derivative of benzodioxinopyridine was found to be 174.65(8) degrees, which indicates a nearly planar structure . The orientation of nitro groups can also vary, affecting the molecular conformation and potentially the reactivity of the compound . In the case of 2-Nitro-1-(2-pyridylthio)-4-(trifluoromethyl)benzene, similar structural considerations would be relevant, especially the orientation of the nitro and trifluoromethyl groups with respect to the pyridylthio moiety.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve the nitro group, which is a common participant in electrophilic and nucleophilic substitution reactions. The pyridylthio group could also engage in coordination chemistry, forming complexes with metal ions, as seen in the hexanuclear Ni(II) complex study . The trifluoromethyl group is generally considered to be an electron-withdrawing group, which could influence the reactivity of the benzene ring towards further substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Nitro-1-(2-pyridylthio)-4-(trifluoromethyl)benzene can be inferred from related compounds. Nitro groups tend to increase the density and melting point of aromatic compounds . The trifluoromethyl group is known to impart a significant dipole moment to molecules, which could affect solubility and boiling point . The presence of hydrogen bond donors or acceptors, such as in the pyridylthio group, would influence the compound's solubility in various solvents and its ability to form crystal structures stabilized by hydrogen bonding .

Aplicaciones Científicas De Investigación

Organic Synthesis Applications

One significant application of compounds related to "2-Nitro-1-(2-pyridylthio)-4-(trifluoromethyl)benzene" is in the field of organic synthesis. For instance, the direct amination of nitro(pentafluorosulfanyl)benzenes through vicarious nucleophilic substitution of hydrogen has been demonstrated to yield nitroaniline derivatives, which serve as precursors for the synthesis of various heterocyclic compounds such as benzimidazoles, quinoxalines, and benzotriazoles. These findings indicate the potential of nitro-substituted benzene derivatives in synthesizing compounds with various applications in pharmaceuticals and materials science (Pastýříková et al., 2012).

Molecular Electronics

Another interesting application is in the realm of molecular electronics. Molecules containing nitroamine redox centers, similar in structure to the 2-nitro-1-(2-pyridylthio)-4-(trifluoromethyl)benzene, have been used in electronic devices to exhibit negative differential resistance and significant on-off peak-to-valley ratios. This suggests the potential of such nitro-substituted benzene derivatives in developing high-performance electronic devices (Chen et al., 1999).

Crystal Structure Analysis

In crystal structure analysis, derivatives of 2-Nitro-1-(2-pyridylthio)-4-(trifluoromethyl)benzene have been used to form complex molecular structures. For example, the reaction of a similar compound with silver nitrate produced a centrosymmetric binuclear complex, showcasing the compound's ability to participate in complex formation. Such studies are crucial for understanding the bonding and structural characteristics of molecular complexes, which can have implications in catalysis, materials science, and nanotechnology (Song & Rui-feng, 2005).

Propiedades

IUPAC Name |

2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N2O2S/c13-12(14,15)8-4-5-10(9(7-8)17(18)19)20-11-3-1-2-6-16-11/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVHNASCJDCQPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351278 |

Source

|

| Record name | SBB055231 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

389084-12-2 |

Source

|

| Record name | SBB055231 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4'-Methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1300068.png)

![(3'-Methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B1300073.png)

![4,6-Dimethylisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B1300077.png)

![2-[(9-Benzyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]acetamide](/img/structure/B1300107.png)